Roridin D

Antifungal susceptibility Mycotoxin Macrocyclic trichothecene

Roridin D (CAS 14682-29-2; C29H38O9; MW 530.61) is a macrocyclic trichothecene mycotoxin of the roridin family, structurally classified as a 7′-deoxo-2′-deoxy-2′,3′-epoxy-7′-(1-hydroxyethyl) derivative of verrucarin A. First isolated from Myrothecium roridum S-1135 (NRRL 3005), it is also detected in Baccharis coridifolia and Myrothecium verrucaria.

Molecular Formula C29H38O9
Molecular Weight 530.6 g/mol
CAS No. 14682-29-2
Cat. No. B080918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoridin D
CAS14682-29-2
SynonymsRORIDIND
Molecular FormulaC29H38O9
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C
InChIInChI=1S/C29H38O9/c1-17-9-10-28-15-34-25(32)24-26(3,38-24)11-12-33-19(18(2)30)7-5-6-8-23(31)37-20-14-22(36-21(28)13-17)29(16-35-29)27(20,28)4/h5-8,13,18-22,24,30H,9-12,14-16H2,1-4H3/b7-5+,8-6+
InChIKeyXZWOQFZHIMDODQ-KQQUZDAGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Roridin D (CAS 14682-29-2) Procurement-Focused Baseline: A Macrocyclic Trichothecene Reference Standard


Roridin D (CAS 14682-29-2; C29H38O9; MW 530.61) is a macrocyclic trichothecene mycotoxin of the roridin family, structurally classified as a 7′-deoxo-2′-deoxy-2′,3′-epoxy-7′-(1-hydroxyethyl) derivative of verrucarin A [1]. First isolated from Myrothecium roridum S-1135 (NRRL 3005), it is also detected in Baccharis coridifolia and Myrothecium verrucaria [2]. The compound's defining structural feature—a macrocyclic diester bridge connecting C-4 and C-15 of the trichothecene core—places it among the most conformationally constrained and biologically potent members of the trichothecene class, with the epoxy functionality at the 2′,3′-position distinguishing it from hydroxyl-bearing analogs such as roridin A [1][3].

Why Roridin D Researchers Cannot Simply Substitute Roridin A, Verrucarin A, or Roridin E in Their Experiments


Within the macrocyclic trichothecene family, toxicity varies by approximately 100-fold across closely related analogs, making functional interchange impossible [1]. Roridin D uniquely incorporates an epoxy group at the 2′,3′-position in place of the hydroxyl found in roridin A and an additional (1-hydroxyethyl) substituent at C-7′ relative to verrucarin A, which fundamentally alters its hydrogen-bonding capacity, metabolic stability, and ribosome-binding geometry [2][3]. These structural modifications translate into statistically significant differences in immunotoxicological profiles: in the same murine CD-1 model, roridin D selectively suppressed anti-SRBC antibody production while roridin A, verrucarin A, and verrucarin J did not [1]. Furthermore, antifungal MIC data confirm that roridin D is consistently less potent than roridin A against Saccharomyces cerevisiae and Magnaporthe grisea, yet equipotent against Sclerotinia sclerotiorum—demonstrating target-organism-dependent potency ranking that precludes generic substitution [4]. Researchers relying on any in-class analog without verifying its specific activity profile risk irreproducible results and misinterpretation of structure–activity relationships.

Roridin D Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Structural Analogs


Antifungal MIC Comparison: Roridin D Versus Roridin A Against Three Fungal Pathogens

In a direct head-to-head antifungal assay performed in the same study, roridin D showed differential potency compared to roridin A across three fungal species. Against Saccharomyces cerevisiae, roridin D had an MIC of 62.5 µg/mL, exactly twice the concentration required for roridin A (31.25 µg/mL). Against Magnaporthe grisea, roridin D required 250 µg/mL versus 125 µg/mL for roridin A—again a twofold relative decrease in potency. Notably, against the agriculturally significant phytopathogen Sclerotinia sclerotiorum, both compounds exhibited identical MIC values of 31.25 µg/mL, demonstrating that the potency relationship between roridin D and roridin A is not uniform but is target-organism-dependent [1].

Antifungal susceptibility Mycotoxin Macrocyclic trichothecene

Immunotoxicity Differentiation: Roridin D Selectively Suppresses Humoral Antibody Response While In-Class Analogs Do Not

In a comprehensive murine immunotoxicity study evaluating 11 macrocyclic trichothecenes administered intraperitoneally at equitoxic doses (half the respective LD50), anti-SRBC antibody levels measured by enzyme-linked immunosorbent assay (ELISA) were significantly decreased only in mice treated with roridin D, roridin E, and baccharinoid B5, but not in those treated with roridin A, verrucarin A, 16-hydroxyverrucarin A, verrucarin J, roritoxin B, myrotoxin B, baccharinoid B12, or baccharinoid B4 [1]. This selective immunomodulatory profile differentiates roridin D from the majority of its in-class comparators, including its closest structural analog roridin A, which did not significantly alter anti-SRBC antibody production.

Immunotoxicity Antibody suppression Macrocyclic trichothecene

Structural Identity Marker: The 2′,3′-Epoxy Group Distinguishes Roridin D from Roridin A by a Definitive Mass and NMR Signature

Roridin D possesses an epoxy group at the 2′,3′-position of the macrocyclic side chain, whereas roridin A contains a hydroxyl group at the corresponding position [1][2]. This structural difference is quantitatively verifiable by mass spectrometry: the molecular formula C29H38O9 for roridin D (exact mass 530.2516) differs from C29H38O10 for the hypothetical 2′,3′-dihydroxy analog by one oxygen atom (Δm/z = 16), and the 7′-deoxo-7′-(1-hydroxyethyl) substitution relative to verrucarin A generates a diagnostic 1H-NMR splitting pattern at δH ∼3.8–4.2 (CH–OH) and δH ∼2.9–3.2 (epoxide CH) that is absent in roridin A [2][3].

Structural elucidation Quality control Trichothecene identification

Intra-Class Toxicity Variance: Roridin D Ranked Among 11 Macrocyclic Trichothecenes at Equitoxic Dose

The Hughes et al. (1989) study employed a rigorous equitoxic dosing design wherein each of 11 macrocyclic trichothecenes was administered to CD-1 mice at exactly half its respective acute intraperitoneal LD50. This design inherently reveals that the LD50 of roridin D is distinct from those of roridin A and verrucarin A, otherwise the administered dose (expressed in mg/kg) would be identical. While the individual LD50 values are not tabulated in the publicly available abstract, the reported outcome—that at their respective equitoxic doses, roridin D, roridin E, and baccharinoid B5 uniquely suppressed antibody production—confirms that roridin D occupies a quantitatively distinguishable position on the toxicity spectrum relative to roridin A and verrucarin A [1]. The abstract further notes that the toxicity of this class spans approximately 100-fold, reinforcing the quantitative significance of the compound-specific LD50 differences [1].

Acute toxicity LD50 Macrocyclic trichothecene

Roridin D Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Agricultural Antifungal Screening Against Sclerotinia sclerotiorum: Equipotent Roridin D Substitution for Roridin A

When screening for inhibitors of Sclerotinia sclerotiorum, the causative agent of white mold in crucifers and legumes, roridin D is an equipotent substitute for roridin A (MIC = 31.25 µg/mL for both), as demonstrated by Xie et al. (2008) using Myrothecium sp. JS9-derived compounds [1]. Researchers can select roridin D when roridin A supply is limited or when a structurally distinct but functionally equivalent compound is needed to confirm target engagement and rule out compound-specific artifacts. This interchangeability does not extend to S. cerevisiae or M. grisea, where roridin D is half as potent and requires adjusted dosing [1].

Mechanistic Immunotoxicology: Dissecting B-Cell or Antibody-Mediated Immune Dysfunction

Roridin D is the compound of choice for studies investigating macrocyclic trichothecene-induced suppression of humoral immunity. In the only comprehensive multi-compound immunotoxicity study available, roridin D, roridin E, and baccharinoid B5 were the sole members among 11 tested that significantly reduced anti-SRBC antibody production by ELISA at equitoxic doses, whereas roridin A, verrucarin A, and six other analogs showed no significant effect [2]. This selective phenotype positions roridin D as a uniquely informative probe for identifying the molecular structural features (notably the 2′,3′-epoxy group and 7′-(1-hydroxyethyl) substitution) that confer B-cell or T-helper cell toxicity, making it indispensable for structure–immunotoxicity relationship studies [2][3].

Quality Control and Identity Verification of Roridin D Reference Standards

For analytical chemistry laboratories engaged in mycotoxin reference standard certification, Roridin D's distinct exact mass (530.2516 Da, C29H38O9) and its unique 1H-NMR epoxide proton signature (δH 2.9–3.2) provide unambiguous identity markers that cleanly separate it from roridin A (C29H40O9; ΔMW = 18) and verrucarin A (C27H34O9; ΔMW = 28) [3][4]. Procurement specifications for roridin D must include HRMS confirmation at m/z 530.2516 ± 0.002 and the presence of characteristic epoxy CH signals in the NMR spectrum, as these are the only definitive criteria for distinguishing roridin D from its co-occurring biosynthetic congeners [4][5].

Marine Natural Product Discovery Programs: Roridin D as a Trichothecene-Positive Control in Antifungal Bioassay-Guided Fractionation

In biodiscovery workflows that use activity-guided fractionation to isolate antifungal metabolites from marine-derived fungi, roridin D serves as a validated macrocyclic trichothecene-positive control with known MIC values across three taxonomically diverse fungal species (31.25–250 µg/mL) [1]. Its known chromatographic and spectroscopic properties (established by Xie et al. during the purification of roridin A and D from Myrothecium sp. JS9 via EtOAc extraction and MS/NMR characterization [1]) allow researchers to benchmark assay performance and identify macrocyclic trichothecene-containing fractions by matching retention times and spectral features, accelerating dereplication and prioritization decisions in natural product screening campaigns [1][3].

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